(R)-Vapol

Chiral Resolution Deracemization Ligand Synthesis

Researchers requiring high enantioselectivity in asymmetric aziridination or Diels-Alder reactions cannot substitute BINOL or VANOL without compromising yield and optical purity. (R)-VAPOL provides a deeper chiral pocket for superior stereochemical induction. • Achieves 95% ee and cis-selectivity at only 2 mol% catalyst loading, vs. 10 mol% for VANOL. • Enables unique regiochemical pathways in Ni-catalyzed reductive coupling, inaccessible to BINOL-based ligands. • Deracemization protocol yields >99% ee, ensuring consistent batch-to-batch performance.

Molecular Formula C40H26O2
Molecular Weight 538.6 g/mol
CAS No. 147702-16-7
Cat. No. B133142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Vapol
CAS147702-16-7
Molecular FormulaC40H26O2
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8
InChIInChI=1S/C40H26O2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42/h1-24,41-42H
InChIKeyUFYXKDMLGBKHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-VAPOL Ligand Overview


(R)-VAPOL, systematically named (3R)-2,2′-diphenyl-[3,3′-biphenanthrene]-4,4′-diol, is a vaulted C₂-symmetric biaryl ligand belonging to the broader family of axially chiral diols. With a molecular weight of 538.65 g/mol, a melting point of 225–229 °C, and an optical rotation of [α]²⁰/D −144° (c = 1 in chloroform), (R)-VAPOL distinguishes itself structurally from the planar BINOL scaffold by possessing a deeper chiral pocket formed by the extended phenanthrene framework . This architectural feature translates into enhanced stereochemical induction across a range of catalytic asymmetric transformations, including Diels–Alder, imine aldol, and aziridination reactions, where it often surpasses both its vaulted analog VANOL and the industry-standard BINOL in terms of enantioselectivity and catalyst efficiency [1].

Ligand Class C₂-symmetric axially chiral biaryl diol
Structural Profile Deep chiral pocket from extended phenanthrene framework
Workflow Fit Stereochemical-control studies in catalytic asymmetric transformations

Why (R)-VAPOL Cannot Be Replaced


Direct substitution of (R)-VAPOL with the more common BINOL ligand or even its structural relative VANOL is not chemically equivalent and will lead to compromised synthetic outcomes. While BINOL is a widely utilized scaffold, its planar architecture offers a shallower chiral environment that results in significantly lower enantioselectivity—often falling to as low as 13–41% ee in Diels–Alder reactions where VAPOL achieves high optical purity [1]. Furthermore, the catalytic efficiency of VAPOL-derived systems can be orders of magnitude higher; for instance, achieving comparable enantioselectivity (>95% ee) in aziridination requires a five-fold higher loading of VANOL (10 mol%) compared to VAPOL (2 mol%), directly impacting cost and process mass intensity [1]. Additionally, the specific phosphoric acid and phosphoramidite derivatives of VAPOL enable completely different reaction mechanisms and regiochemical outcomes that BINOL-based catalysts cannot replicate, underscoring the non-interchangeable nature of these ligands [2][3].

BINOL substitution Planar BINOL scaffold provides a shallower chiral environment; reported enantioselectivity may drop substantially in Diels–Alder and aziridination contexts.
VANOL substitution VANOL may require higher catalyst loading for comparable enantiocontrol, impacting process mass intensity and cost in scaled workflows.
Derivative-chemistry mismatch VAPOL phosphoramidite and metal phosphate derivatives enable regiochemical pathways that BINOL-based catalysts may not reproduce.

(R)-VAPOL: Quantitative Evidence


Superior Deracemization vs. BINOL

The copper-mediated deracemization of racemic VAPOL using (−)-sparteine yields (S)-VAPOL with greater than 99% enantiomeric excess (ee) [1]. This process is quantifiably superior to the established procedure for BINOL, which achieves only 92% ee under comparable conditions [1].

Deracemization
Head-to-head
>99% ee (VAPOL) vs. 92% ee (BINOL)
Supports higher enantiopurity procurement workflow
Cu-mediated, (−)-sparteine, 0–40 °C
Chiral Resolution Deracemization Ligand Synthesis

Aziridination: Outperforms BINOL and VANOL

In the catalytic asymmetric aziridination of benzhydryl imines with ethyl diazoacetate, the (S)-VAPOL-derived BOROX catalyst achieves 95% ee and a >50:1 cis:trans ratio at only 2 mol% loading [1]. In contrast, the (S)-VANOL-derived catalyst requires a 10 mol% loading (5× higher) to achieve a comparable 96% ee, while the (S)-BINOL-derived catalyst under the same conditions gives only 20% ee and a poor 17:1 cis:trans ratio [1].

Aziridination
Head-to-head
95% ee, >50:1 cis:trans at 2 mol% VAPOL; 20% ee with BINOL
Supports lower-loading stereochemical control context
BOROX catalyst, ethyl diazoacetate system
Asymmetric Aziridination Lewis Acid Catalysis Enantioselectivity

Imine Amidation with High Enantiocontrol

The chiral VAPOL calcium phosphate catalyst enables intermolecular imine amidation reactions to furnish chiral N,N′-aminal products with up to >99% yield and >99% ee under mild conditions (1 mol% catalyst, toluene, room temperature) [1]. This performance was achieved after the discovery that VAPOL metal phosphates, not the corresponding chiral phosphoric acids (CPAs), were the superior catalytic species for this transformation [1].

Imine Amidation
Class-level
Up to >99% yield, >99% ee at 1 mol% loading
Supports enantioselective aminal research context
VAPOL calcium phosphate, toluene, rt
Chiral Phosphate Catalysis Imine Amidation Organocatalysis

Nickel-Catalyzed Inverse Regioselectivity

A VAPOL-derived phosphoramidite ligand (L1) in combination with Ni(0) compels dienol ethers and electron-deficient 1,3-dienes to undergo reductive coupling with aldehydes and imines at the least nucleophilic, most hindered carbon atom—a regiochemical outcome completely opposite to all literature precedent for Tamaru-Mori-type reactions [1][2]. This 'inverse' regioselectivity is accompanied by high levels of chemo-, diastereo-, and enantioselectivity, furnishing syn-configured 1,2-aminoalcohol derivatives with up to 94% ee [3].

Inverse Regioselectivity
Class-level
Exclusive C–C bond at distal/hindered alkene site, up to 94% ee
Supports regioselectivity-interpretation context
Ni(0)/phosphoramidite L1 reductive coupling
Nickel Catalysis Phosphoramidite Ligands Reductive Coupling

Solid-State Stability and Polymorphism

Crystallographic analysis reveals that racemic VAPOL exhibits a melting point 86 °C higher than that of (S)-VAPOL form I, corresponding to a 2.0 kcal/mol difference in thermodynamic stability at room temperature favoring the racemate [1]. In contrast to BINOL, the unsolvated forms of VAPOL lack classical hydrogen-bonding motifs, leading to unique packing arrangements and phase behavior [1].

Solid-State Stability
Context-dependent
Racemate mp 86 °C higher than (S)-VAPOL form I; ΔG 2.0 kcal/mol
Supports procurement and storage context review
Non-classical H-bonding vs. BINOL
Crystal Engineering Solid-State Chemistry Polymorphism

Asymmetric Baeyer-Villiger Oxidation

Vaulted biaryls, including VAPOL, have been successfully applied as ligands in the aluminum-catalyzed asymmetric Baeyer-Villiger reaction of prochiral 3-substituted cyclobutanones. This transformation yields optically active γ-butyrolactones with high chemical yields and enantioselectivities of up to 84% ee [1].

Baeyer-Villiger
Data to verify
Up to 84% ee, high chemical yields reported
Supports broader scaffold-utility context
Al-catalyzed, prochiral cyclobutanones
Baeyer-Villiger Oxidation Aluminum Catalysis Desymmetrization

(R)-VAPOL Application Scenarios


Asymmetric Aziridination with Low Loading

For process development groups synthesizing chiral aziridines as intermediates for pharmaceuticals (e.g., LFA-1 antagonists), (R)-VAPOL is the ligand of choice. Quantitative evidence shows that a VAPOL-derived catalyst achieves 95% ee and excellent cis-selectivity at only 2 mol% loading [1]. This five-fold reduction in catalyst requirement relative to VANOL (10 mol% for 96% ee) directly lowers the cost per kilogram of product and simplifies purification. Substituting with BINOL is not viable, as it delivers only 20% ee, failing to meet the enantiopurity specifications required for drug substance manufacturing [1].

Chiral Aminal Synthesis

The VAPOL calcium phosphate catalyst system is uniquely suited for the enantioselective synthesis of chiral N,N′-aminals via imine amidation. Achieving up to >99% yield and >99% ee under mild conditions (room temperature, 1 mol% catalyst loading) [2], this methodology is directly applicable to the construction of advanced pharmaceutical intermediates. The discovery that VAPOL metal phosphates, not CPAs, are the superior catalysts for this transformation underscores the unique value proposition of procuring the VAPOL backbone for developing robust, high-performance catalytic processes [2].

Nickel-Catalyzed Inverse Regioselective Coupling

In the realm of nickel-catalyzed reductive coupling, the VAPOL-derived phosphoramidite ligand L1 is not merely an alternative; it is a 'game-changer' [3] that enables a regiochemical pathway inaccessible to BINOL- or VANOL-based ligands. This system is essential for laboratories aiming to synthesize syn-configured 1,2-aminoalcohol derivatives (up to 94% ee) or anti-configured deoxypropionate motifs with an acrylate handle [4][5]. Procurement of (R)-VAPOL is a prerequisite for accessing this unique and enabling synthetic technology, which is not replicated by any other known chiral ligand class.

Optical Purification of Ligand Stocks

For laboratories or CROs that synthesize or stock chiral ligands, the copper-mediated deracemization protocol for VAPOL is quantitatively superior to the BINOL procedure. The ability to generate enantiopure (S)-VAPOL in >99% ee from racemic material, compared to only 92% ee for BINOL [6], translates to higher quality ligand stocks with less batch-to-batch variability. The significant solid-state stability differences (2.0 kcal/mol favoring the racemate over the enantiopure form) [7] must be considered in storage and handling protocols, further differentiating VAPOL from BINOL in terms of material property management.

Application
Selection Property
Validation Focus
Asymmetric aziridination research
Stereochemical-control with low loading
Enantioselectivity and cis-selectivity endpoints
Enantioselective aminal synthesis research
Metal phosphate catalyst architecture
Yield and enantiocontrol endpoint review
Nickel-catalyzed regioselective coupling studies
Phosphoramidite ligand regiochemical profile
Regioselectivity and diastereoselectivity endpoints
Enantiopure ligand procurement workflows
Enantiomeric excess after resolution
Solid-state stability and storage endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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